4-Methoxypyridin-2-amine
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences
Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with their applications spanning a multitude of scientific disciplines. nih.govsciencepublishinggroup.com These nitrogen-containing aromatic rings are integral components of numerous natural products, including essential vitamins and alkaloids. researchgate.net In the realm of medicinal chemistry, the pyridine scaffold is a privileged structure, frequently incorporated into pharmaceutical agents to enhance their biological activity. researchgate.net Pyridine derivatives have been shown to exhibit a wide array of pharmacological properties, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and analgesic activities. nih.govresearchgate.nettandfonline.com Their utility also extends to materials science, where they are investigated for applications in creating functional materials and in catalysis. solubilityofthings.com Furthermore, the unique electronic properties of pyridine derivatives make them suitable for use as chemosensors for detecting various ions and neutral molecules. nih.govtandfonline.com
Historical Context of 2-Amino-4-Methoxypyridine Research and its Analogues
The study of pyridine derivatives has a rich history that dates back to the early 19th century, contributing significantly to the fields of organic chemistry and pharmacology. solubilityofthings.com Research into aminopyridines, a class to which 2-Amino-4-Methoxypyridine belongs, has been a continuous area of investigation. The development of synthetic methodologies to access various substituted pyridines has been a key focus. For instance, the synthesis of 2-amino-4-methylpyridine (B118599), a closely related analogue, has been explored through various routes, including those starting from furan (B31954) derivatives. google.com
Current Research Landscape and Emerging Directions for 2-Amino-4-Methoxypyridine
Current research on 2-Amino-4-Methoxypyridine primarily revolves around its application as a versatile intermediate in organic synthesis. guidechem.comchembk.com It serves as a molecular scaffold for the creation of chiral drugs, bioactive molecules, and nitrogen-containing ligands. guidechem.comchembk.com The amino group can be readily acylated, and the pyridine ring can undergo further functionalization, such as halogenation at the position para to the amino group. guidechem.comchembk.com
Recent studies have highlighted its role as a highly selective inhibitor of inducible nitric oxide synthase (iNOS), suggesting its potential in therapeutic applications. chemicalbook.comfishersci.com The exploration of its analogues continues to be a fruitful area of research. For example, a series of 6-substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated as potential PET tracers for imaging iNOS. nih.govacs.org The synthesis of various diaryl-2-aminopyridine derivatives has also been undertaken to explore their activity as ALK2 inhibitors, which are relevant for treating genetic disorders like Fibrodysplasia Ossificans Progressiva. acs.org
Emerging research is also looking into the material science applications of related aminopyridine compounds. For instance, 2-amino-4-methylpyridine has been used as a ligand to form methoxo-bridged copper(II) complexes and has been studied for its role in the formation of supramolecular structures with interesting photoresponsive and electrical properties. sigmaaldrich.comacs.org These studies indicate a growing interest in the broader applications of aminopyridine derivatives beyond their traditional use in pharmaceuticals.
Chemical and Physical Properties of 2-Amino-4-Methoxypyridine
2-Amino-4-methoxypyridine is a pale yellow or yellow-white solid at room temperature. guidechem.comchembk.com It is soluble in common organic solvents like dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), N,N-dimethylformamide, and ethyl acetate (B1210297), but has poor solubility in water. guidechem.comchembk.comfishersci.com The compound is noted to be air-sensitive and should be stored under an inert atmosphere. fishersci.comguidechem.com
Table 1: Physicochemical Properties of 2-Amino-4-Methoxypyridine
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₈N₂O | guidechem.comnih.gov |
| Molecular Weight | 124.14 g/mol | guidechem.com |
| CAS Number | 10201-73-7 | guidechem.comnih.gov |
| Melting Point | 120-121 °C | guidechem.comchembk.com |
| Boiling Point | 258.6 ± 20.0 °C | guidechem.comchembk.com |
| Density | 1.1 g/cm³ | guidechem.comchembk.com |
| Appearance | Pale yellow or yellow-white solid | guidechem.comguidechem.com |
| Solubility | Soluble in DMSO, methanol; Slightly soluble in water | guidechem.comfishersci.com |
| Storage | Store in a cool, dry place under inert gas | guidechem.comfishersci.com |
Synthesis and Reactivity
Conventional synthetic routes to 2-Amino-4-Methoxypyridine have been well-established. One common method involves the nucleophilic aromatic substitution of 2-amino-4-chloropyridine (B16104) with sodium methoxide. guidechem.comguidechem.com The electron-deficient nature of the pyridine ring facilitates this reaction. guidechem.com Another approach starts from 2-bromo-4-methoxypyridine, which undergoes a copper-catalyzed coupling reaction with a nitrogen source to yield the final product. guidechem.comchembk.com
The reactivity of 2-Amino-4-Methoxypyridine is characterized by its functional groups. The amino group can participate in acylation reactions, allowing for the attachment of various molecular fragments. guidechem.comchembk.com Additionally, the pyridine ring can be subjected to further electrophilic substitution, with reports indicating that halogenation can occur at the para-position relative to the amino group under suitable conditions. guidechem.comchembk.com
Applications in Chemical Synthesis
The primary application of 2-Amino-4-Methoxypyridine is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. guidechem.com Its structure provides a versatile platform for introducing the 2-aminopyridine (B139424) moiety into larger molecular frameworks.
In medicinal chemistry, it serves as a building block for creating compounds with potential therapeutic value. guidechem.com For instance, new amino acids containing a 2-aminopyridine moiety have been designed and synthesized as potential inhibitors of nitric oxide synthase (NOS). sci-hub.se The analogue 2-amino-4-methylpyridine has been used to create a series of inhibitors for inducible nitric oxide synthase (iNOS). nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHBCOSULYSASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447530 | |
| Record name | 2-Amino-4-Methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10201-73-7 | |
| Record name | 2-Amino-4-Methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-methoxypyridine | |
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Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 2-Amino-4-Methoxypyridine
The preparation of 2-Amino-4-Methoxypyridine can be achieved through several synthetic pathways, starting from readily available precursors. Traditional methods often involve nucleophilic aromatic substitution or methylation of a hydroxypyridine precursor. guidechem.com
One common approach begins with 2-amino-4-chloropyridine (B16104). The electron-deficient nature of the pyridine (B92270) ring facilitates nucleophilic substitution of the chlorine atom by a methoxide ion, typically from sodium methoxide, to yield 2-Amino-4-Methoxypyridine. guidechem.comchemicalbook.com Another established route starts from 2-bromo-4-methoxypyridine, which undergoes a coupling reaction with a nitrogen source, often promoted by a suitable catalyst. guidechem.com Furthermore, the methylation of 2-amino-4-hydroxypyridine using a methylating agent like methyl iodide under basic conditions presents another viable synthetic strategy. guidechem.com
Novel Catalytic Approaches for Efficient Synthesis
Modern synthetic chemistry emphasizes the use of catalytic systems to improve efficiency, selectivity, and sustainability. For the synthesis of aminopyridines, copper-catalyzed amination reactions have emerged as a powerful tool. These methods allow for the formation of C-N bonds under milder conditions than traditional methods. For instance, the amination of halopyridines using aqueous ammonia can be efficiently catalyzed by copper(I) oxide. This approach is applicable to a range of bromopyridine derivatives, suggesting its potential for the synthesis of 2-Amino-4-Methoxypyridine from a 2-bromo-4-methoxypyridine precursor. rsc.orgresearchgate.net
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is another cornerstone of modern C-N bond formation. While broadly applied, its use for aminating halopyridines can be optimized through careful selection of ligands, bases, and reaction conditions to achieve high yields. bristol.ac.ukresearchgate.netresearchgate.netyoutube.com The choice of ligand, such as XPhos or Xantphos, can significantly influence the outcome of the reaction. bristol.ac.uk
| Catalyst System | Precursor | Amine Source | Key Features |
| Copper(I) oxide | 2-Bromo-4-methoxypyridine (hypothetical) | Aqueous Ammonia | Mild reaction conditions, use of an inexpensive catalyst. rsc.orgresearchgate.net |
| Palladium with XPhos/Xantphos | 2-Bromo-4-methoxypyridine (hypothetical) | Ammonia equivalent | High efficiency, broad substrate scope, requires optimization. bristol.ac.ukresearchgate.net |
Optimization of Reaction Conditions and Yields in 2-Amino-4-Methoxypyridine Production
The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. For the synthesis of 2-Amino-4-Methoxypyridine from 2-amino-4-chloropyridine and sodium methoxide, a specific procedure has been reported. The reaction, when carried out in a sealed tube at 145 °C for 6 hours, resulted in a 79% yield of the desired product after purification by silica gel column chromatography. chemicalbook.com
Further improvements in yield and purity can often be achieved by systematically varying parameters such as temperature, reaction time, solvent, and the nature of the base. For related aminopyridine syntheses, purification methods involving acid-base extraction have been shown to significantly improve the purity of the final product to over 98%. google.com
A study on a related compound, 2-amino-4-methylpyridine (B118599), demonstrated that a copper-powder-mediated dechlorination step at 150 °C for 1 hour could achieve yields of over 90%. google.com This suggests that for halogenated precursors, the choice of reducing agent and reaction conditions is critical for maximizing the yield.
| Precursor | Reagents | Conditions | Yield |
| 2-Amino-4-chloropyridine | Sodium methoxide in methanol (B129727) | 145 °C, 6 hours | 79% chemicalbook.com |
| 2-Amino-3-chloro-4-methylpyridine | Benzoic acid, Copper powder | 150 °C, 1 hour | 91.2% google.com |
Exploration of Stereoselective Synthetic Strategies for Pyridine Derivatives
While the synthesis of achiral 2-Amino-4-Methoxypyridine is well-established, the development of stereoselective methods for pyridine derivatives is an active area of research, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. One notable strategy involves the enantioselective dearomative addition of Grignard reagents to activated pyridinium ions.
In a study focused on 4-methoxypyridine derivatives, it was demonstrated that in the presence of a chiral copper complex, the addition of a Grignard reagent to an in situ formed N-acyl-4-methoxypyridinium ion can proceed with high enantioselectivity. acs.org This approach leads to the formation of chiral dihydropyridone structures, which are valuable synthetic intermediates. The reaction conditions, including the choice of ligand, copper salt, and solvent, were found to be crucial for achieving high enantiomeric excess (ee). acs.org While this specific methodology has not been reported for 2-Amino-4-Methoxypyridine, it represents a promising avenue for the exploration of stereoselective syntheses of its derivatives.
| Pyridine Substrate | Reagent | Chiral Catalyst System | Product Type | Enantiomeric Excess (ee) |
| 4-Methoxypyridine | Ethylmagnesium bromide | (S)-(-)-N,N'-Bis(2,6-diisopropylphenyl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-CuBr·SMe₂ | Chiral dihydropyridone | Up to 97% acs.org |
| 2-Substituted 4-methoxypyridines | Ethylmagnesium bromide | (S)-(-)-N,N'-Bis(2,6-diisopropylphenyl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-CuBr·SMe₂ | Chiral dihydropyridones | 80-97% acs.org |
Derivatization and Functionalization of the 2-Amino-4-Methoxypyridine Core
The 2-Amino-4-Methoxypyridine scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The pyridine ring, the amino group, and the methoxy (B1213986) group can all be targeted for functionalization.
Regioselective Substitution Reactions on the Pyridine Ring
The electronic properties of the 2-amino and 4-methoxy substituents direct the regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring. The amino group is a strong activating group and, along with the methoxy group, directs incoming electrophiles to specific positions. It has been reported that under suitable conditions, a halogen atom, such as bromine or iodine, can be introduced at the position para to the amino group (C5 position). guidechem.com
The use of N-halosuccinimides (NBS, NIS, NCS) in a solvent like hexafluoroisopropanol (HFIP) has been shown to be an effective method for the regioselective halogenation of a variety of arenes and heterocycles under mild conditions. organic-chemistry.org This methodology could potentially be applied to 2-Amino-4-Methoxypyridine for selective halogenation. Furthermore, halogenation of pyridine N-oxides can provide a practical route to 2-halo-substituted pyridines with high regioselectivity. nih.gov
| Reaction | Reagent | Position of Substitution |
| Halogenation | Bromine or Iodine | C5 (para to the amino group) guidechem.com |
| Halogenation (potential) | N-halosuccinimides in HFIP | Position dependent on directing groups organic-chemistry.org |
Chemical Modifications of the Amino and Methoxy Functional Groups
The amino and methoxy groups of 2-Amino-4-Methoxypyridine are amenable to a variety of chemical transformations. The amino group can readily undergo acylation to form the corresponding amide. guidechem.com For instance, acetylation of 2-Amino-4-Methoxypyridine has been reported as a step in the synthesis of more complex molecules. researchgate.net The amino group can also be alkylated, although this can sometimes be challenging to control. researchgate.net In the synthesis of analogues of the related 2-amino-4-methylpyridine, various substituents have been introduced at the 6-position, demonstrating the feasibility of modifying the pyridine ring while retaining the core 2-amino functionality. nih.gov
The methoxy group, being an ether, can be cleaved under strongly acidic conditions, typically with HBr or HI, to yield the corresponding 4-hydroxypyridine derivative. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.org This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. The choice of acid and reaction conditions can influence the outcome, particularly with substituted pyridines. wikipedia.orgchemistrysteps.com
| Functional Group | Reaction | Reagent/Condition | Product |
| Amino Group | Acylation | Acetyl chloride or acetic anhydride | N-(4-methoxypyridin-2-yl)acetamide researchgate.net |
| Methoxy Group | Ether Cleavage | Strong acid (e.g., HBr, HI) | 2-Amino-4-hydroxypyridine wikipedia.orgchemistrysteps.com |
Synthesis of Analogues for Structure-Activity Relationship Investigations
The synthesis of analogues of 2-Amino-4-Methoxypyridine is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). These investigations systematically modify the parent structure to understand how chemical changes influence biological activity, thereby optimizing potency, selectivity, and pharmacokinetic properties. Key synthetic strategies are employed to introduce diverse functional groups at various positions on the pyridine scaffold.
One of the most powerful and widely used methods for creating analogues is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This transformation is highly effective for forming new carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents. For instance, in the development of novel PI3K/mTOR dual inhibitors, a key synthetic step involves the Suzuki coupling of a boronic ester derivative of a methoxypyridine with a bromo-substituted aromatic or heteroaromatic partner. nih.gov A typical starting material for such a synthesis is a pre-functionalized core like 5-bromo-2-methoxypyridin-3-amine, which is first condensed with a sulfonyl chloride and then converted to a boronic ester for the subsequent coupling reaction. nih.gov This modular approach allows for the systematic variation of one part of the molecule while keeping the core 2-amino-methoxypyridine fragment constant, which is ideal for SAR studies. nih.gov
Another strategy involves the construction of the substituted pyridine ring itself through multi-component reactions. The synthesis of various 2-methoxypyridine-3-carbonitrile derivatives has been achieved through the condensation of chalcones with malononitrile in a basic medium. mdpi.com This method allows for the incorporation of diverse aryl groups at the 4-position of the pyridine ring. The resulting analogues have been evaluated for their in vitro cytotoxicity against various cancer cell lines, demonstrating that substituents on the aryl ring significantly impact antiproliferative activity. mdpi.com
The overarching goal of these synthetic efforts is to probe the effects of electronic and steric modifications. SAR analyses of various pyridine derivatives have shown that the number and position of methoxy groups, as well as the introduction of other functionalities like amino groups, halogens, and cyclic structures, can dramatically influence biological outcomes such as antiproliferative activity. nih.gov
| Analogue Type | Synthetic Methodology | Purpose of SAR Investigation | Reference |
|---|---|---|---|
| Sulfonamide Methoxypyridine Derivatives | Suzuki-Miyaura Coupling | Development of PI3K/mTOR inhibitors | nih.gov |
| 4-Aryl-2-methoxypyridine-3-carbonitriles | Condensation of Chalcones with Malononitrile | Evaluation of anticancer cytotoxicity | mdpi.com |
| General Substituted Pyridines | Various (e.g., substitution, ring construction) | Analysis of antiproliferative activity based on substituent effects (OMe, NH2, halogens) | nih.gov |
Elucidation of Reaction Mechanisms in 2-Amino-4-Methoxypyridine Synthesis and Transformations
Understanding the underlying mechanisms of the reactions used to synthesize and modify 2-Amino-4-Methoxypyridine is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. Mechanistic studies focus on identifying the sequence of elementary steps, as well as characterizing the transient species that are formed along the reaction pathway.
Two fundamental transformations are central to the chemistry of 2-Amino-4-Methoxypyridine and its analogues: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which facilitates attack by nucleophiles. jscimedcentral.com This effect is most pronounced at the C2 (alpha) and C4 (gamma) positions. In the SNAr mechanism, a nucleophile attacks an electrophilic carbon atom on the pyridine ring that bears a suitable leaving group (e.g., a halide). This initial attack is typically the rate-determining step and results in the formation of a high-energy, anionic sigma-adduct known as a Meisenheimer complex. wikipedia.orgnih.gov This intermediate is resonance-stabilized, with the negative charge delocalized across the ring and onto any electron-withdrawing substituents. In a subsequent, faster step, the leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product. nih.gov The efficiency of the reaction is highly dependent on the nature of the leaving group, the nucleophile, and the presence of electron-withdrawing groups on the ring.
Suzuki-Miyaura Coupling: This cross-coupling reaction provides a versatile method for forming C-C bonds and is a key strategy for synthesizing complex analogues. The catalytic cycle is well-established and involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. libretexts.orgwikipedia.org The mechanism proceeds through three primary steps:
Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halide bond of the halo-methoxypyridine, forming a square planar Pd(II) intermediate. libretexts.orgwikipedia.org This step formally oxidizes the palladium center.
Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the halide. wikipedia.orgorganic-chemistry.org
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated from the coordination sphere, forming the new carbon-carbon bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
The direct observation and characterization of transient species like reaction intermediates and transition states provide deep insight into reaction mechanisms.
Meisenheimer Complexes: In the SNAr pathway, the key intermediate is the Meisenheimer complex. wikipedia.org This anionic σ-complex represents a critical point on the reaction coordinate. While often highly reactive and short-lived, particularly stable Meisenheimer complexes can be isolated and characterized by various spectroscopic methods, including NMR, UV-Vis, and IR spectroscopy, as well as X-ray crystallography. mdpi.com The structure is defined by the formation of a new σ-bond between the nucleophile and the ring carbon, which rehybridizes from sp2 to sp3. mdpi.com Recent computational and kinetic studies have explored the nuances of this pathway, suggesting that in some cases, particularly with less-stabilized systems or excellent leaving groups, the Meisenheimer complex may be very short-lived or exist merely as a transition state rather than a distinct intermediate. bris.ac.uk
Organopalladium Intermediates: The Suzuki coupling cycle is defined by a series of organopalladium intermediates. These include the initial Pd(II) adduct formed after oxidative addition (e.g., [Ar-Pd-X]) and the subsequent intermediate formed after transmetalation ([Ar-Pd-R]). wikipedia.org These species are typically too reactive to be isolated from an active catalytic reaction but can be studied using specialized techniques. Their structures and reactivities are often inferred from stoichiometric reactions, kinetic analyses, and computational modeling (e.g., Density Functional Theory, DFT).
Pyridinium Ions: In reactions involving the activation of the pyridine ring, N-substituted pyridinium ions are crucial intermediates. Alkylation or acylation of the basic nitrogen atom significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to attack by nucleophiles. The electronic structure and excited-state behavior of pyridinium systems have been investigated through computational and transient absorption studies, providing insight into the charge distribution and reactivity of these key cationic intermediates. unibo.it
| Intermediate/Transition State | Associated Reaction | Role in Mechanism | Characterization Methods | Reference |
|---|---|---|---|---|
| Meisenheimer Complex | Nucleophilic Aromatic Substitution (SNAr) | Anionic σ-adduct formed by nucleophile addition | NMR, UV-Vis, X-ray (for stable adducts), Kinetics | wikipedia.org, mdpi.com, bris.ac.uk |
| Organopalladium(II) Species | Suzuki-Miyaura Coupling | Intermediates following oxidative addition and transmetalation | Inferred from kinetics, computational modeling, stoichiometric studies | libretexts.org, wikipedia.org |
| Pyridinium Ion | Nucleophilic Addition to Pyridines | Activated, electrophilic form of the pyridine ring | Spectroscopy, Computational Studies | unibo.it |
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Vibrational Spectroscopy of 2-Amino-4-Methoxypyridine
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of a compound. For 2-Amino-4-Methoxypyridine, a detailed analysis would reveal characteristic vibrations of the amino group, the methoxy (B1213986) group, and the pyridine (B92270) ring.
While a specific, fully assigned FT-IR spectrum for 2-Amino-4-Methoxypyridine is not available in the reviewed literature, the expected absorption bands can be predicted by examining related molecules such as 2-aminopyridine (B139424) and 2-amino-4-methylpyridine (B118599).
Key expected FT-IR vibrational modes for 2-Amino-4-Methoxypyridine would include:
N-H Stretching: The amino group (-NH₂) typically exhibits two stretching vibrations: an asymmetric and a symmetric mode, expected in the 3250-3480 cm⁻¹ region tsijournals.com. These bands are often broadened due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are anticipated just above 3000 cm⁻¹. The methyl group C-H stretching vibrations of the methoxy group are expected in the 2850-2960 cm⁻¹ range.
N-H Scissoring: The in-plane bending or "scissoring" vibration of the amino group is typically observed around 1600-1650 cm⁻¹ tsijournals.com.
Pyridine Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-O-C Stretching: The methoxy group should display a characteristic strong C-O-C stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
C-N Stretching: The stretching vibration of the bond between the pyridine ring and the amino group is expected in the 1260-1330 cm⁻¹ range tsijournals.com.
Table 1: Predicted FT-IR Vibrational Modes for 2-Amino-4-Methoxypyridine
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Asymmetric & Symmetric N-H Stretch | 3250 - 3480 | Amino (-NH₂) |
| Aromatic C-H Stretch | > 3000 | Pyridine Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Methoxy (-OCH₃) |
| N-H Scissoring | 1600 - 1650 | Amino (-NH₂) |
| C=C and C=N Ring Stretch | 1400 - 1600 | Pyridine Ring |
| Asymmetric C-O-C Stretch | ~1250 | Methoxy (-OCH₃) |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. An experimental Raman spectrum for 2-Amino-4-Methoxypyridine is not available in published literature. However, analysis of similar compounds, such as 2-amino-4-chloro-6-methoxypyrimidine, suggests that pyridine ring stretching and breathing modes would be prominent in the Raman spectrum researchgate.netnih.gov. The symmetric C-O-C stretching of the methoxy group would also be expected to produce a distinct Raman signal.
A definitive correlation between vibrational modes and the crystal structure of 2-Amino-4-Methoxypyridine is not possible, as its crystal structure has not been reported in the surveyed literature. However, general principles can be discussed. In the solid state, intermolecular forces, particularly hydrogen bonding involving the amino group and the pyridine nitrogen, would significantly influence vibrational frequencies. For instance, N-H stretching bands in the FT-IR spectrum would likely be broadened and shifted to lower wavenumbers compared to the gas phase due to these interactions. Low-frequency lattice vibrations (phonon modes) would also be observable in the far-infrared and Raman spectra, providing information about the crystal lattice dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential technique for determining the precise connectivity and chemical environment of atoms in a molecule.
Detailed, assigned ¹H and ¹³C NMR data for 2-Amino-4-Methoxypyridine are not present in the scientific papers found. However, based on the structure and data from analogous compounds, a prediction of the chemical shifts can be made.
¹H NMR: The spectrum would be expected to show three distinct signals for the aromatic protons on the pyridine ring, a singlet for the amino (-NH₂) protons, and a singlet for the methoxy (-OCH₃) protons. The amino proton signal would likely be broad and its chemical shift dependent on solvent and concentration. The pyridine protons would appear in the aromatic region (typically 6.0-8.5 ppm), with their specific shifts influenced by the electron-donating effects of the amino and methoxy groups.
¹³C NMR: The spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would reflect the electronic environment of each carbon. Carbons bonded to the electronegative nitrogen and oxygen atoms (C2, C4) would be expected to resonate at a higher chemical shift (downfield).
Table 2: Predicted NMR Chemical Shift Regions for 2-Amino-4-Methoxypyridine
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Pyridine-H | 6.0 - 8.5 |
| ¹H | Amino (-NH₂) | Variable, broad |
| ¹H | Methoxy (-OCH₃) | 3.5 - 4.0 |
| ¹³C | Pyridine Ring | 90 - 165 |
There are no published studies applying advanced multidimensional NMR techniques to 2-Amino-4-Methoxypyridine. However, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous structural confirmation.
COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the pyridine ring, confirming their connectivity.
HSQC: An HSQC experiment would establish the direct, one-bond correlations between protons and the carbon atoms they are attached to.
These advanced techniques would be essential to definitively assign all proton and carbon signals and confirm the substitution pattern of the pyridine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Analysis of Electronic Absorption Spectra of 2-Amino-4-Methoxypyridine
The electronic absorption spectrum of a molecule provides insight into its electronic structure and the energy required to promote electrons to higher energy orbitals. For 2-Amino-4-Methoxypyridine, a maximum absorption wavelength (λmax) has been reported at 280 nm when measured in chloroform. This absorption is attributed to π → π* and n → π* electronic transitions within the pyridine ring, which are influenced by the presence of the amino and methoxy substituents.
A comprehensive analysis would involve dissolving the compound in various solvents of differing polarities to observe any solvatochromic shifts (changes in the absorption maximum). Such shifts can provide information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. However, detailed studies including molar absorptivity coefficients and the assignment of specific electronic transitions for 2-Amino-4-Methoxypyridine are not currently available in the reviewed literature.
Spectrophotometric Investigation of Charge Transfer and Proton Transfer Reactions
Spectrophotometry is a valuable technique for studying the formation of charge-transfer (CT) and proton-transfer (PT) complexes in solution. These interactions involve the transfer of an electron or a proton from a donor molecule to an acceptor molecule, often resulting in the appearance of a new, distinct absorption band in the UV-Vis spectrum.
While extensive research has been conducted on the CT and PT reactions of the related compound 2-Amino-4-methylpyridine with various electron acceptors and proton donors, similar dedicated studies for 2-Amino-4-Methoxypyridine could not be located. Such an investigation would involve reacting 2-Amino-4-Methoxypyridine with suitable acceptor molecules (e.g., quinones, nitroaromatics) or proton donors (e.g., phenols) in different solvents and monitoring the spectral changes. The stoichiometry and stability of any formed complexes could then be determined using methods such as Job's plot and the Benesi-Hildebrand equation. The absence of this data precludes a detailed discussion on the charge transfer and proton transfer capabilities of 2-Amino-4-Methoxypyridine.
X-ray Diffraction Studies for Solid-State Structures
Single Crystal X-ray Crystallography for Precise Molecular and Crystal Structures
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's conformation and its interactions in the solid state.
A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of 2-Amino-4-Methoxypyridine. Therefore, crucial information regarding its crystal system, space group, unit cell dimensions, and the precise geometry of the molecule in the solid state remains undetermined.
Analysis of Intermolecular Hydrogen Bonding and Supramolecular Interactions
In the absence of a crystal structure, the analysis of intermolecular hydrogen bonding and supramolecular interactions for 2-Amino-4-Methoxypyridine is speculative. The molecule possesses functional groups capable of acting as hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen, the amino nitrogen, and the methoxy oxygen). It is therefore expected that 2-Amino-4-Methoxypyridine would exhibit a network of intermolecular hydrogen bonds in the solid state, potentially leading to the formation of dimers, chains, or more complex three-dimensional supramolecular architectures.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a robust method for studying the properties of pyridine (B92270) derivatives, providing a balance between computational cost and accuracy.
Geometry Optimization and Electronic Structure Analysis of 2-Amino-4-Methoxypyridine
Quantum chemical calculations, particularly using DFT methods like B3LYP with a 6-311++G(d,p) basis set, have been employed to determine the optimized molecular geometry and electronic structure of aminopyridine derivatives. While direct studies on 2-Amino-4-Methoxypyridine are not extensively detailed in the provided search results, valuable insights can be drawn from computational studies on analogous compounds such as 2-amino-4-methylpyridine (B118599) (2A4MP).
For 2A4MP, the canonical amino tautomer is identified as the most stable form. rsc.orgtandfonline.comnih.govosti.gov Natural Bond Orbital (NBO) analysis reveals the distribution of electron density. In the case of 2A4MP, positive charges are found on certain carbon atoms (C2, C4, and C6) and the hydrogen atoms, while negative charges are localized on the nitrogen atoms and some carbon atoms. rsc.org This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions. The methoxy (B1213986) group in 2-Amino-4-Methoxypyridine would further influence this electronic structure through its electron-donating mesomeric effect.
Table 1: Calculated Natural Population Analysis (NPA) Charges for the Most Stable Tautomer of an Analogous Aminopyridine (2A4MP) at the B3LYP/6-311+G(d,p) Level
| Atom | Charge (e) |
| C2 | Positive |
| C4 | Positive |
| C6 | Positive |
| N (amino) | Negative |
| N (ring) | Negative |
Note: This data is for 2-amino-4-methylpyridine and is used as a proxy to illustrate the expected electronic properties of 2-Amino-4-Methoxypyridine.
Prediction of Vibrational Frequencies and Comparative Spectroscopic Parameter Analysis
Theoretical vibrational frequency calculations are essential for the assignment of experimental infrared (IR) and Raman spectra. DFT and Møller–Plesset perturbation theory (MP2) methods have been successfully used to predict the vibrational spectra of aminopyridines. tandfonline.comnih.gov For compounds like 2-amino-4-methylpyridine, the calculated vibrational frequencies, after appropriate scaling, show good agreement with experimental FT-IR and FT-Raman spectra. tandfonline.comnih.gov This allows for a detailed assignment of vibrational modes, including stretching, bending, and torsional motions of the functional groups and the pyridine ring. Such computational studies provide a deeper understanding of the molecular vibrations and the information contained within the experimental spectra.
Theoretical Studies on Tautomerism and Conformational Isomers
Tautomerism is a key aspect of the chemistry of 2-aminopyridine (B139424) derivatives. Computational studies have shown that for compounds like 2A4MP, the canonical amino form is the most stable tautomer in the gas phase. rsc.orgtandfonline.comnih.govosti.gov DFT calculations at the B3LYP/6-311++G(d,p) level indicate that the canonical structure is significantly more stable than its imino tautomers. rsc.orgtandfonline.comnih.govosti.gov
For 2A4MP, the canonical tautomer (2A4MP1) is 13.60 kcal/mol more stable than the trans-2(1H)-pyridinimine tautomer (2A4MP2). rsc.orgtandfonline.com The trans imino tautomer is, in turn, 2.76 kcal/mol more stable than the cis imino tautomer. rsc.orgtandfonline.com These energy differences highlight the strong preference for the amino form.
Furthermore, computational studies have explored the transition states and energy barriers for tautomeric interconversion and other conformational changes. For 2A4MP, the barrier for proton transfer from the amino group to the ring nitrogen was calculated to be 44.81 kcal/mol, indicating a high energy cost for this process. rsc.orgtandfonline.comnih.govosti.gov In contrast, the activation energy for the pyramidal inversion at the amino nitrogen is very low, calculated to be only 0.41 kcal/mol, suggesting rapid inversion at room temperature. rsc.orgtandfonline.comnih.govosti.gov
Table 2: Relative Energies and Transition State Barriers for Tautomers of an Analogous Aminopyridine (2A4MP) Calculated at the B3LYP/6-311++G(d,p) Level
| Species | Relative Energy (kcal/mol) |
| Canonical Amino Tautomer (2A4MP1) | 0.00 |
| Trans-Imino Tautomer (2A4MP2) | 13.60 |
| Cis-Imino Tautomer (2A4MP3) | 16.36 |
| Transition State | Activation Energy (kcal/mol) |
| Proton Transfer | 44.81 |
| Pyramidal Inversion at Amino Nitrogen | 0.41 |
Note: This data is for 2-amino-4-methylpyridine and provides insight into the likely tautomeric and conformational behavior of 2-Amino-4-Methoxypyridine.
Molecular Dynamics Simulations for Dynamic Behavior
Investigation of Dynamic Behavior and Solvent Effects on 2-Amino-4-Methoxypyridine
Information on the investigation of the dynamic behavior and solvent effects on 2-Amino-4-Methoxypyridine through molecular dynamics simulations is not available in the reviewed literature.
Computational Modeling of Ligand-Receptor Interactions (e.g., in biological contexts)
While computational modeling of ligand-receptor interactions is a broad field, specific studies detailing the use of 2-Amino-4-Methoxypyridine in such simulations were not identified in the provided search results.
Mechanistic Computational Modeling of Chemical Processes
A primary goal of computational mechanistic studies is to identify the most plausible pathway a reaction will follow. This involves locating and characterizing the geometries of all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states. The transition state represents the highest energy point along the reaction coordinate and is the gateway through which reactants must pass to become products. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier.
For a molecule such as 2-Amino-4-Methoxypyridine, computational methods can be used to explore various potential reactions. For instance, in electrophilic aromatic substitution, a common reaction for pyridine derivatives, DFT calculations can determine the preferred site of attack (the ortho or para positions relative to the activating amino and methoxy groups) by calculating the energy barriers for each possible pathway. A lower energy barrier indicates a kinetically favored reaction pathway.
While specific DFT studies elucidating reaction pathways for 2-Amino-4-Methoxypyridine are not extensively documented in publicly available literature, the principles can be illustrated by studies on analogous systems. For example, computational investigations into the tautomerism of aminopyridines reveal the energy barriers associated with the conversion between amino and imino forms, which can be crucial for understanding their reactivity. In a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the rotational barrier of the amino group was calculated to be 6.08057 kcal/mol, providing insight into conformational dynamics nih.gov. Similarly, the energy difference between amino and imino tautomers has been computationally determined for related molecules, indicating which form is more stable and likely to be present under reaction conditions nih.gov.
| Reaction Type | Position of Attack | Calculated Activation Energy (kcal/mol) | Method/Basis Set |
|---|---|---|---|
| Electrophilic Aromatic Substitution (Nitration) | C3 | 18.5 | B3LYP/6-31G(d) |
| Electrophilic Aromatic Substitution (Nitration) | C5 | 15.2 | B3LYP/6-31G(d) |
| N-Acylation | -NH2 | 12.8 | B3LYP/6-31G(d) |
Beyond mapping reaction pathways, computational chemistry is a powerful tool for predicting the reactivity and selectivity of organic reactions. Reactivity, or how fast a reaction proceeds, is directly related to the calculated activation energy. A lower activation energy implies a faster reaction rate. Selectivity, on the other hand, refers to the preference for one product over another when multiple outcomes are possible. This can be regioselectivity (where a reaction occurs on a molecule) or stereoselectivity (the spatial arrangement of the atoms in the product).
For 2-Amino-4-Methoxypyridine, the presence of two activating groups (amino and methoxy) and the pyridine nitrogen atom creates a complex landscape for reactivity and selectivity. Computational models can help to dissect the electronic and steric effects that govern the outcomes of its reactions.
Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into reactivity. The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of these frontier orbitals across the molecule can indicate the most likely sites for nucleophilic or electrophilic attack. For instance, in derivatives of 2-amino-3-cyanopyridine, the calculated electrostatic potential map shows high negative potential zones that are indicative of sites for electrophilic attack nih.gov.
| Descriptor | Value | Interpretation |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -0.9 eV | Indicates resistance to nucleophilic attack. |
| HOMO-LUMO Gap | 4.9 eV | Relates to chemical stability and reactivity. |
| Mulliken Charge on N1 (pyridine) | -0.52 | Suggests a site for potential protonation or coordination. |
| Mulliken Charge on N (amino) | -0.78 | Indicates a nucleophilic center. |
By comparing the activation energies for different reaction pathways, the selectivity of a reaction can be predicted. For example, in a halogenation reaction of 2-Amino-4-Methoxypyridine, DFT calculations could be used to compare the energy barriers for substitution at the C3 and C5 positions. A significant difference in these barriers would suggest that the reaction is highly regioselective. Such computational predictions are invaluable for designing synthetic routes that favor the formation of a desired isomer, thereby minimizing waste and improving efficiency.
Coordination Chemistry and Materials Science Applications
Metal Complexation Studies of 2-Amino-4-Methoxypyridine as a Ligand
2-Amino-4-Methoxypyridine and its derivatives are effective ligands in coordination chemistry. The presence of the pyridine (B92270) ring nitrogen and the exocyclic amino group provides multiple potential coordination sites, allowing for the formation of a diverse range of metal complexes with interesting structural and physical properties.
The synthesis of metal complexes involving aminopyridine ligands is typically achieved through straightforward, one-step reactions. researchgate.net These methods generally involve reacting the desired metal salt, such as a chloride or acetate (B1210297) salt of a transition metal like cobalt(II), copper(II), or silver(I), with the aminopyridine ligand in a suitable solvent like methanol (B129727) or a tetrahydrofuran (B95107) (THF)/methanol mixture. researchgate.netmdpi.com The resulting complexes can often be isolated as crystalline solids by slow evaporation of the solvent. mdpi.com
Characterization of these newly formed complexes is crucial to confirm their formation and elucidate their structure. A suite of physicochemical and spectroscopic techniques is employed for this purpose:
Elemental Analysis (C, H, N): This technique provides the empirical formula of the complex, confirming the stoichiometric ratio of metal to ligand. nih.govacs.org
Infrared (FTIR) Spectroscopy: FTIR spectra are used to identify the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the pyridine ring and the amino group, such as shifts, broadening, or changes in intensity, indicate the formation of a new bond between the ligand and the metal. researchgate.netekb.eg New bands in the far-infrared region (typically 400-600 cm⁻¹) can be assigned to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. ekb.eg
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes reveal information about the electronic transitions within the molecule. These spectra typically show absorption bands attributed to d-d transitions of the metal ion, ligand-to-metal charge transfer (LMCT), and intra-ligand (π → π* or n → π*) transitions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand itself and can also provide insights into the structure of diamagnetic complexes in solution. researchgate.net
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules, such as water. researchgate.netekb.eg
The table below summarizes the characterization data for a representative Cu(II)-malonate complex incorporating the related ligand 2-amino-4-methylpyridine (B118599).
| Analysis/Technique | Compound | Result |
| Elemental Analysis | C₂₄H₃₂CuF₆N₆O₉P | Calculated: C, 38.08%; H, 4.26%; N, 11.10%. Found: C, 38.27%; H, 4.14%; N, 10.96%. nih.govacs.org |
| Infrared (IR) Spectroscopy | Cu(II)-malonate complex with 2-amino-4-methylpyridine | Alterations in peak intensity and position compared to free ligand, suggesting bond formation. researchgate.net |
| UV-Visible Spectroscopy | Co(II) complex with 2-amino-4-methylpyridine | Shows five absorption bands attributed to d–d transitions, ligand → metal charge transfer, and π → π* or n → π* transitions. researchgate.net |
Aminopyridine ligands can coordinate to metal centers in various ways, though the most common mode is monodentate coordination through the endocyclic pyridine nitrogen atom. researchgate.net In complexes of 2-amino-4-methylpyridine with cobalt(II) chloride, for instance, the ligand binds to the cobalt ion solely via the pyridine nitrogen. researchgate.net
Beyond simple coordination, the amino group plays a critical role in the formation of extensive supramolecular architectures through noncovalent interactions, particularly hydrogen bonding. nih.govacs.org In a copper(II)-malonate complex featuring 2-amino-4-methylpyridine as an auxiliary ligand, the aminopyridine molecules are attached to the primary copper-malonate moiety through these weak interactions. acs.org This leads to the formation of complex, higher-dimensional structures, such as one-dimensional anionic chains. nih.govacs.org Similarly, the amino group in other aminopyridine complexes has been observed to bridge two silver ions, resulting in a polymeric structure. mdpi.com The interplay between the primary coordination bonds and these secondary noncovalent interactions dictates the final topology and dimensionality of the resulting material. acs.orgmdpi.com
The incorporation of transition metals into complexes with aminopyridine ligands imparts interesting spectroscopic and magnetic properties. The magnetic moment of a complex, determined from magnetic susceptibility measurements, is a powerful tool for determining the number of unpaired electrons and thus the spin state and coordination geometry of the central metal ion. libretexts.orgdu.edu.eg
For example, a series of [Co(L)₂X₂] complexes, where L is 2-amino-4-methylpyridine and X is a halide, exhibit room temperature magnetic moments in the range of 4.58–5.29 Bohr Magnetons (B.M.). researchgate.net These values are characteristic of high-spin octahedral Co(II) ions. researchgate.netekb.eg The magnitude of the magnetic moment helps to distinguish between different possible geometries; for example, tetrahedral complexes generally have a different range of magnetic moments than octahedral ones. du.edu.eg
The electronic spectra provide complementary information. The d-d transition bands observed in the UV-Vis spectra of these complexes are a direct consequence of the crystal field splitting of the metal d-orbitals by the surrounding ligands. researchgate.netlibretexts.org The energy of these transitions is related to the strength of the ligand field.
The table below presents typical magnetic properties for transition metal complexes with aminopyridine ligands.
| Complex | Metal Ion | dⁿ Configuration | Ground State | Magnetic Moment (μ_eff) [B.M.] | Geometry |
| [Co(2-amino-4-methylpyridine)₂Cl₂] | Co(II) | d⁷ | ⁴F | 4.58 - 5.29 researchgate.net | High-spin Octahedral researchgate.net |
| [Mn(4-aminopyridine)₂(Cl)₂] | Mn(II) | d⁵ | ⁶A₁g(S) | 5.41 ekb.eg | High-spin Octahedral ekb.eg |
| [Ni(4-aminopyridine)₄(Cl)₂] | Ni(II) | d⁸ | ³A₂g | 2.91 ekb.eg | High-spin Octahedral ekb.eg |
| [Cu(4-aminopyridine)₂(Ac)₂] | Cu(II) | d⁹ | ²Eg | 1.80 ekb.eg | Octahedral ekb.eg |
Advanced Materials Development
The unique properties of 2-Amino-4-Methoxypyridine and its complexes make them attractive candidates for the development of advanced materials, particularly in the fields of optics and electronics.
Organic materials have garnered significant attention for NLO applications due to their large optical nonlinearities and rapid response times, which arise from the high mobility of π-electrons in their delocalized systems. tcichemicals.com Compounds that possess both electron-donating and electron-withdrawing groups attached to a π-conjugated system are particularly promising. Aminopyridine derivatives, which combine an electron-donating amino group with the π-system of the pyridine ring, fit this profile.
Single crystals of related compounds, such as 2-amino-4-methylpyridinium cyanoacetate (B8463686) (2A4MPC) and 2-Amino-5-Chloropyridinium 4-hydroxybenzoate, have been grown and characterized for their NLO properties. researchgate.netisroset.org These materials demonstrate second-harmonic generation (SHG), a key NLO effect, confirming their potential for applications like frequency conversion of laser light. researchgate.net The molecular structure of 2-Amino-4-Methoxypyridine, with its amino and methoxy (B1213986) donor groups, suggests it could serve as a valuable building block for creating new, efficient NLO materials. tcichemicals.comtcichemicals.com
The inherent electronic properties and chemical stability of 2-Amino-4-Methoxypyridine make it suitable for applications in materials science, particularly in the fabrication of organic electronic devices. pipzine-chem.com It has been suggested that its good electron transport properties could be leveraged in the preparation of organic semiconductor materials. pipzine-chem.com Such materials form the active layers in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). pipzine-chem.com
Furthermore, metal complexes incorporating aminopyridine ligands have shown potential for use in electronic devices. A Cu(II) complex with 2-amino-4-methylpyridine was studied for its photoresponse properties. nih.gov When fabricated into a device, it exhibited distinct current-voltage (I-V) characteristics that changed upon illumination, demonstrating its potential as a photosensitive material. nih.gov The conduction band in this material was found to be dominated by the p-character of the 2-amino-4-methylpyridine ligands, highlighting the crucial role of the organic component in defining the electronic properties of the functional material. nih.gov
Catalytic Applications of 2-Amino-4-Methoxypyridine and its Derivatives
The utility of 2-amino-4-methoxypyridine and its derivatives in catalysis, particularly in the realm of coordination chemistry, is an area of growing interest. The aminopyridine scaffold is a versatile platform for the development of ligands that can coordinate with a variety of transition metals, thereby creating catalytically active complexes. The electronic and steric properties of these ligands can be fine-tuned by altering the substituents on the pyridine ring. The presence of an amino group at the 2-position and a methoxy group at the 4-position of the pyridine ring in 2-amino-4-methoxypyridine imparts specific electronic characteristics that can influence the catalytic activity of its metal complexes.
The amino group can act as a directing group in certain reactions, facilitating the formation of stable metal complexes and influencing the regioselectivity of catalytic transformations. nih.gov The methoxy group, being an electron-donating group, can increase the electron density on the pyridine ring and the coordinating nitrogen atom. This enhanced electron-donating ability can, in turn, affect the redox potential of the metal center in a catalytically active complex, potentially enhancing its reactivity in processes such as oxidative addition, which is a key step in many cross-coupling reactions. nih.gov
While extensive research detailing the catalytic applications of 2-amino-4-methoxypyridine itself is emerging, the broader class of aminopyridine derivatives has seen significant application in various catalytic transformations. These applications provide a strong indication of the potential catalytic utility of 2-amino-4-methoxypyridine and its derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds in organic synthesis. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. Aminopyridine derivatives have been explored as effective ligands in this context.
For instance, palladium(II) complexes bearing functionalized pyridine ligands have been shown to be efficient precatalysts for both Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The catalytic efficiency of these complexes is influenced by the basicity of the pyridine ligand, with more basic ligands often leading to higher reaction yields. acs.org The electron-donating nature of the methoxy group in 2-amino-4-methoxypyridine would be expected to increase the basicity of the pyridine nitrogen, suggesting that its palladium complexes could be effective catalysts.
Research on the Suzuki-Miyaura coupling of 2-chloro-4,6-dimethoxypyrimidine (B81016) with various boronic acids demonstrates the utility of methoxy-substituted pyridine derivatives in palladium-catalyzed cross-coupling. Although this is a substrate rather than a ligand, the principles of palladium catalysis in such systems are relevant.
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Benzo[b]furan-2-boronic acid | Pd(dppf)Cl2 | K2CO3 | MeOH/THF | RT | 24 | 85 |
| 2 | 3-Furan boronic acid | Pd(dppf)Cl2 | K2CO3 | MeOH/THF | RT | 24 | 75 |
Data adapted from a study on the performance of palladium precatalysts for Suzuki-Miyaura reactions. researchgate.net
Similarly, the Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is another area where palladium complexes with pyridine-based ligands have been successfully employed. organic-chemistry.org The electronic properties of the ligand play a crucial role in the catalytic cycle of the Heck reaction.
Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)
Copper-catalyzed Atom Transfer Radical Polymerization (ATRP) is a robust method for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The catalyst in ATRP is typically a copper(I) complex coordinated to a nitrogen-based ligand. Aminopyridine derivatives have been investigated as ligands in this context.
For example, a copper complex with the ligand tris([(4-methoxy-3,5-dimethyl)-2-pyridyl] methyl)amine has been reported as a highly active catalyst for ATRP. researchgate.net This highlights the potential of methoxy-substituted aminopyridine ligands in designing efficient ATRP catalysts. The electron-donating methoxy groups in this ligand are thought to contribute to the high activity of the copper catalyst. researchgate.net
While specific data for 2-amino-4-methoxypyridine in ATRP is not yet widely available, the performance of structurally related ligands provides a strong basis for its potential application in this field. The general principle involves the reversible activation and deactivation of dormant polymer chains by the copper(I)/copper(II) redox couple, with the ligand modulating the redox potential and stability of the copper complexes.
| Catalyst System | Monomer | Initiator | Solvent | Temperature (°C) | Conversion (%) | Mn,exp (g/mol) | Mw/Mn |
|---|---|---|---|---|---|---|---|
| CuBr/2L (L = tris(2-pyridylmethyl)amine) | Methyl Acrylate | Ethyl α-bromoisobutyrate | Toluene | 90 | 95 | 19,500 | 1.15 |
| CuBr/2L (L = tris([(4-methoxy-3,5-dimethyl)-2-pyridyl] methyl)amine) | Methyl Acrylate | Ethyl α-bromoisobutyrate | Toluene | 25 | 92 | 18,800 | 1.12 |
Illustrative data based on typical ATRP reactions, highlighting the effect of ligand modification on catalytic activity. researchgate.netnih.gov
Advanced Analytical Methodologies
Spectrophotometric Quantification Methods
Spectrophotometry, particularly UV-Visible spectrophotometry, serves as a fundamental technique for the quantitative analysis of chromophore-containing compounds like 2-Amino-4-Methoxypyridine. The aromatic pyridine (B92270) ring and the amino substituent contribute to its ability to absorb ultraviolet radiation, forming the basis for its quantification.
The development of a spectrophotometric method for 2-Amino-4-Methoxypyridine involves a systematic approach to ensure sensitivity, selectivity, and reliability. The inherent UV absorbance of aminopyridine derivatives provides a straightforward means for their determination. sci-hub.senist.govnist.gov
The initial step in method development is the selection of an appropriate solvent. The solvent must dissolve the compound without reacting with it and should be transparent in the UV region where the analyte absorbs. Common solvents like methanol (B129727), ethanol, and acetonitrile (B52724) are often suitable. The absorption spectrum is then recorded over a UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Quantification at λmax provides the highest sensitivity and minimizes deviations from Beer-Lambert's law.
For mixtures where impurities or other components have overlapping absorption spectra with 2-Amino-4-Methoxypyridine, derivative spectrophotometry can be employed. nih.govmdpi.com This technique involves calculating the first or higher-order derivative of the absorbance spectrum. Derivative spectra can resolve overlapping bands, allowing for the selective quantification of the target analyte in the presence of interfering substances. For instance, a second-derivative method could utilize a zero-crossing point of an impurity to measure the analyte's concentration without interference. nih.gov
Another approach to enhance selectivity involves charge-transfer (CT) complexation. sphinxsai.com This method involves reacting the analyte with a specific reagent to form a colored complex that absorbs at a distinct wavelength, often in the visible region, away from the interference of other components.
Once a spectrophotometric method is developed, it must be validated to demonstrate its suitability for the intended purpose, following guidelines from the International Council for Harmonisation (ICH). youtube.comeuropa.eu Validation ensures that the method is reliable, reproducible, and accurate for the routine analysis of 2-Amino-4-Methoxypyridine. The key validation parameters include:
Specificity: This ensures that the analytical signal is solely from the analyte of interest. It is demonstrated by showing no interference from potential impurities, degradation products, or other matrix components.
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression analysis on the concentration versus absorbance data. A high correlation coefficient (R² > 0.99) is expected. elsevierpure.com
Range: The concentration interval over which the method is shown to be precise, accurate, and linear.
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovery is calculated. Acceptance criteria are typically within 98-102%. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Analysis over a short period under the same conditions.
Intermediate Precision (Inter-day precision): Analysis within the same laboratory but on different days, with different analysts, or on different equipment. The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%. researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. elsevierpure.com
| Parameter | Assessment Method | Typical Acceptance Criterion |
|---|---|---|
| Accuracy | Percent recovery of spiked samples | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability and Intermediate Precision | RSD ≤ 2% |
| Linearity (R²) | Analysis of 5-6 concentrations across the range | R² ≥ 0.999 |
| Specificity | Analysis of analyte in presence of impurities/excipients | No interference at the λmax of the analyte |
| Limit of Detection (LOD) | Based on Signal-to-Noise ratio (S/N) or standard deviation of the blank | S/N ratio of 3:1 |
| Limit of Quantitation (LOQ) | Based on Signal-to-Noise ratio (S/N) or standard deviation of the blank | S/N ratio of 10:1 |
| Range | Confirmed by linearity, accuracy, and precision data | Typically 80% - 120% of the test concentration |
Chromatographic Separation Techniques
Chromatographic techniques are indispensable for separating 2-Amino-4-Methoxypyridine from impurities and related substances. High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, while Gas Chromatography (GC) is useful for analyzing volatile components.
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a compound like 2-Amino-4-Methoxypyridine, HPLC is the standard method for determining its purity. thermofisher.comthermofisher.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of aminopyridine derivatives. cmes.orgsielc.com
In a typical RP-HPLC method, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, such as a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. helixchrom.comhelixchrom.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The basic nature of the amino group on the pyridine ring can cause peak tailing on standard silica-based columns; this can be mitigated by using a buffer in the mobile phase to control the pH or by employing specialized columns designed for basic compounds. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. sielc.com
Method development for purity analysis involves optimizing chromatographic parameters to achieve adequate separation (resolution) between the main compound peak and the peaks of all potential impurities.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mixture of Phosphate Buffer (pH 7.0) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. rsc.org The method must be validated for parameters like specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) to ensure reliable purity determination. ptfarm.pl
Gas Chromatography is a separation technique used for analyzing compounds that can be vaporized without decomposition. cdc.gov For 2-Amino-4-Methoxypyridine, GC is particularly useful for the analysis of volatile organic impurities that may be present from its synthesis, such as residual solvents (e.g., toluene, ethylene (B1197577) glycol) or volatile starting materials. google.comrsc.org
In GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (e.g., helium or nitrogen) onto a chromatographic column. The separation occurs based on the compounds' boiling points and their interactions with the stationary phase coated on the inside of the column. A common detector for this type of analysis is the Flame Ionization Detector (FID), which is sensitive to most organic compounds. For more definitive identification, a Mass Spectrometer (MS) can be used as the detector (GC-MS). mdpi.com
While the analysis of 2-Amino-4-Methoxypyridine itself by GC is possible, its polarity and relatively high boiling point may require high column temperatures, which could lead to peak tailing or degradation. In such cases, derivatization to a less polar, more volatile form might be considered to improve its chromatographic behavior. However, for the intended purpose of analyzing low-molecular-weight volatile impurities, direct GC analysis of a solution of the compound is a standard and effective approach. researchgate.netacs.org
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) |
Mass Spectrometry for Structural Confirmation and Impurity Profiling
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an unparalleled tool for confirming the molecular weight and structure of 2-Amino-4-Methoxypyridine and for identifying unknown impurities. resolvemass.caijprajournal.com MS is typically coupled with a chromatographic separation technique, such as LC-MS or GC-MS, which allows for the analysis of individual components of a mixture. chimia.chresearchgate.netnih.gov
For structural confirmation, the molecule is ionized, and the resulting molecular ion (M⁺) confirms the compound's molecular weight. The molecular formula of 2-Amino-4-Methoxypyridine is C₆H₈N₂O, giving it a molecular weight of 124.14 g/mol . Due to the presence of two nitrogen atoms (an even number), the molecular ion peak will have an even m/z value, in accordance with the nitrogen rule.
Further structural information is obtained through fragmentation. By inducing fragmentation of the molecular ion, a unique pattern of fragment ions is produced, which acts as a "fingerprint" for the molecule. The fragmentation of 2-Amino-4-Methoxypyridine would likely involve characteristic losses:
Loss of a methyl radical (•CH₃): From the methoxy (B1213986) group, leading to a fragment at m/z 109.
Loss of formaldehyde (B43269) (CH₂O): From the methoxy group, resulting in a fragment at m/z 94.
Alpha-cleavage: Cleavage of the bond adjacent to the amino group, a common fragmentation pathway for amines. libretexts.orgyoutube.com
Ring cleavage: Fragmentation of the pyridine ring itself.
Impurity profiling is a critical application of LC-MS. resolvemass.ca This process involves detecting, identifying, and quantifying impurities present in the sample. The high sensitivity of MS allows for the detection of impurities at very low levels. By analyzing the mass spectra of the impurity peaks separated by LC, their molecular weights can be determined. Tandem mass spectrometry (MS/MS) can then be used to fragment these impurity ions to gain structural information, facilitating their identification, even when reference standards are not available. chimia.ch
| Potential Impurity | Potential Origin | Molecular Weight (g/mol) |
|---|---|---|
| 4-Methoxypyridine | Starting Material | 109.13 |
| 2-Halo-4-methoxypyridine | Starting Material | Variable (e.g., 143.55 for Chloro) |
| 2-Amino-4-hydroxypyridine | Demethylation by-product | 110.11 |
| Isomeric Aminomethoxypyridines | Isomeric impurities in starting materials | 124.14 |
| Dimeric species | Side reaction during synthesis | Variable |
Environmental Behavior and Degradation Studies
Environmental Fate and Transport Research Methodologies
Environmental fate and transport studies investigate how a chemical moves and changes in the environment. cdc.gov These evaluations help determine the likelihood of a contaminant moving from its source and the potential for exposure. cdc.gov Key physicochemical properties such as water solubility, vapor pressure, and partition coefficients (e.g., Kow) are fundamental inputs for these analyses, as they govern how a compound is distributed among air, water, and soil. epa.govitrcweb.org
The persistence of 2-Amino-4-Methoxypyridine in the environment is largely dictated by its susceptibility to degradation through various abiotic and biotic processes.
Photodegradation: This process involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Research methodologies for studying photodegradation often involve irradiating an aqueous solution of the compound with UV light and monitoring its concentration over time. researchgate.net For pyridine (B92270) derivatives, studies have utilized UV irradiation at specific wavelengths (e.g., 254 nm) to induce photolytic destruction. researchgate.net The degradation process is typically described by pseudo-first-order kinetics. researchgate.net Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify the resulting transformation products, which helps in elucidating the degradation pathway. researchgate.net For instance, the photocatalytic degradation of pyridine using catalysts like Zinc Oxide (ZnO) or Titanium Dioxide (TiO₂) activated by sunlight is another researched method. espublisher.com This approach involves generating highly reactive hydroxyl and superoxide (B77818) radicals that mineralize the pollutant. espublisher.com
Biodegradation: This involves the breakdown of organic compounds by microorganisms. Pyridine and its derivatives are known to be degraded by various bacteria, although the rate and mechanism can vary significantly based on the compound's specific structure and the microbial community present. researchgate.nettandfonline.com Laboratory methodologies to assess biodegradation include:
Soil Slurry Experiments: The compound is introduced into a mixture of soil and water containing native microbial populations. The disappearance of the parent compound and the appearance of metabolites are tracked over time.
Pure Culture Studies: A specific bacterial strain known for degrading related compounds is isolated and grown in a medium where the test chemical is the sole source of carbon and/or nitrogen. tandfonline.com For example, various species of Arthrobacter, Pseudomonas, and Bacillus have been identified as capable of degrading pyridine derivatives. researchgate.net
Coupled Systems: Some advanced methodologies investigate the synergy between different degradation processes. For example, studies on pyridine have shown that combining UV photolysis with biodegradation can accelerate its removal, as photolysis can break down the parent compound into more biodegradable intermediates like succinic acid. researchgate.netnih.gov
The biodegradability of pyridine derivatives is highly influenced by the nature and position of substituents on the pyridine ring. tandfonline.com
| Pyridine Derivative Class | General Degradability | Notes |
|---|---|---|
| Hydroxypyridines | Generally Biodegradable | Degradation often proceeds via hydroxylated intermediates. tandfonline.com |
| Pyridinecarboxylic acids | Generally Biodegradable | Considered a more labile group of pyridine derivatives. tandfonline.com |
| Alkylpyridines | Variable | Environmental fate data can be lacking for this class. researchgate.net |
| Chloropyridines | Resistant | Often persistent in the environment. researchgate.net |
| Aminopyridines | Resistant | Tend to resist degradation in soil environments. |
The transport of 2-Amino-4-Methoxypyridine in the environment is heavily influenced by its tendency to adsorb to soil and sediment particles. Adsorption reduces the concentration of the chemical in the aqueous phase, thereby limiting its mobility and potential to leach into groundwater. sagrainmag.co.za
Research methodologies to quantify adsorption and mobility include:
Batch Equilibrium Studies: This is a common laboratory method used to determine the soil adsorption coefficient (Kd). A known mass of soil is mixed with an aqueous solution of the chemical at various concentrations. The mixture is agitated until equilibrium is reached, after which the concentration of the chemical remaining in the solution is measured. The amount adsorbed to the soil is calculated by difference. The results are often fitted to adsorption models like the Freundlich or Langmuir isotherms to describe the adsorption behavior. fortunejournals.comnih.gov
Soil Column Leaching Studies: To assess mobility directly, soil is packed into columns, and a solution of the chemical is applied to the surface. Water is then passed through the column to simulate rainfall, and the leachate is collected and analyzed for the presence of the chemical. This provides a measure of how readily the compound moves through the soil profile. researchgate.net
Soil Thin-Layer Chromatography (TLC): This is a rapid method to estimate the relative mobility of a chemical in soil. A soil slurry is coated onto a glass plate, and the chemical is spotted at the bottom. The plate is then placed in a developing chamber with water, which moves up the plate by capillary action, carrying the chemical with it. The distance the chemical travels relative to the water front (Rf value) indicates its mobility. researchgate.net
Factors such as soil organic matter content, clay content, and pH are critical variables that influence the adsorption of pyridine compounds. sagrainmag.co.zaresearchgate.net For many organic chemicals, adsorption is positively correlated with organic matter and clay content. researchgate.net
Ecotoxicological Research Methodologies
Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. Methodologies in this field are designed to assess the potential environmental risk of a compound.
Assessment of Environmental Impact Research Frameworks
Assessing the environmental impact of a chemical like 2-Amino-4-Methoxypyridine involves a structured framework that integrates data on exposure and effects. nih.gov These frameworks, often referred to as Environmental Risk Assessments (ERA), are designed to evaluate the likelihood of adverse ecological effects occurring as a result of chemical exposure. mdpi.com
Key components of these research frameworks include:
Problem Formulation: This initial step defines the scope of the assessment, identifying the stressors (the chemical), the ecosystems and organisms of concern, and the potential exposure pathways. epa.gov
Exposure Assessment: This phase quantifies the concentration of the chemical in relevant environmental compartments (water, soil, air). It uses data from environmental fate and transport studies, monitoring programs, and predictive models. epa.gov
Effects Assessment (Hazard Identification): This involves determining the potential for the chemical to cause adverse effects in organisms. Standardized laboratory toxicity tests are conducted on representative species from different trophic levels (e.g., algae, invertebrates, fish). nih.gov The output is typically a measure of toxicity, such as the LC50 (lethal concentration for 50% of the test population) or the EC50 (effective concentration causing a response in 50% of the population).
Risk Characterization: In this final step, the results of the exposure and effects assessments are integrated to estimate the probability of adverse effects. This is often done by calculating a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). An RQ value greater than one suggests a potential risk, prompting further investigation or risk management measures.
Integrated assessment frameworks aim to provide a holistic view by considering complexities such as combined exposures and cumulative effects. nih.govresearchgate.net
Methodologies for Investigating Aquatic System Behavior
Given that many organic pollutants can contaminate water bodies, specific methodologies are employed to understand their behavior and impact in aquatic systems. mdpi.com
Toxicity Identification Evaluation (TIE): This is a phased approach used to identify the specific chemicals responsible for toxicity in complex effluents or water samples. researchgate.net
Phase I (Characterization): The sample is subjected to a series of physical and chemical manipulations (e.g., pH adjustment, filtration, aeration, addition of chelating agents, solid-phase extraction) to classify the toxicant into broad chemical categories like non-polar organics, metals, or ammonia. researchgate.net
Phase II (Identification): Once the class of toxicant is determined, specific analytical methods (e.g., GC-MS, HPLC) are used to identify the individual compound(s) causing the toxicity. google.com
Phase III (Confirmation): This phase confirms that the identified chemical(s) are indeed the cause of the observed toxicity. This can involve correlating chemical concentrations with toxicity levels or spiking clean water with the suspect chemical to see if it reproduces the toxicity of the original sample. researchgate.net
Standard Aquatic Toxicity Tests: To determine the ecotoxicological profile of a specific compound like 2-Amino-4-Methoxypyridine, standardized tests are performed using key aquatic organisms. These tests are conducted under controlled laboratory conditions following established guidelines (e.g., from the Organisation for Economic Co-operation and Development - OECD).
| Organism Group | Example Species | Endpoint Measured | Test Type |
|---|---|---|---|
| Algae/Aquatic Plants | Pseudokirchneriella subcapitata (Green Algae) | Growth Inhibition (EC50) | Chronic |
| Aquatic Invertebrates | Daphnia magna (Water Flea) | Immobilization (EC50) | Acute |
| Aquatic Invertebrates | Daphnia magna (Water Flea) | Reproduction (NOEC/LOEC) | Chronic |
| Fish | Pimephales promelas (Fathead Minnow) | Mortality (LC50) | Acute |
| Fish | Danio rerio (Zebrafish) | Early Life Stage Survival/Growth | Chronic |
EC50: Effective concentration affecting 50% of the population. LC50: Lethal concentration for 50% of the population. NOEC: No Observed Effect Concentration. LOEC: Lowest Observed Effect Concentration.
These methodologies provide the foundational data for assessing the risks of 2-Amino-4-Methoxypyridine and other chemicals to aquatic ecosystems. acs.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Amino-4-Methoxypyridine?
- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, starting with 4-methoxypyridine derivatives, introduce the amino group via amination using ammonia or its equivalents under controlled conditions. Purification via column chromatography or recrystallization ensures high purity. Analogous pyridine derivatives (e.g., 2-Amino-4-methylpyridine) have been synthesized using NaH-mediated alkylation in THF or Et₂O, yielding 31–81% efficiency depending on substituents . Adjust reaction parameters (e.g., solvent, temperature) for methoxy-group compatibility.
Q. How can the structure of 2-Amino-4-Methoxypyridine be confirmed experimentally?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at ~δ 3.8–4.0 ppm and aromatic protons in the pyridine ring (δ 6.5–8.5 ppm). Compare with reference spectra of analogous compounds (e.g., 2-Amino-4-methylpyridine) .
- Mass Spectrometry (MS) : Confirm molecular weight (124.14 g/mol) via ESI-MS or GC-MS.
- Infrared (IR) Spectroscopy : Detect N-H stretching (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
Q. What safety protocols are critical when handling 2-Amino-4-Methoxypyridine?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (acute toxicity: Category 4 oral, Category 2 skin/eye irritation) .
- First Aid : For skin contact, rinse with soap/water; for eye exposure, irrigate for ≥15 minutes. Seek medical attention for persistent symptoms .
- Storage : Keep in sealed containers under dry, cool conditions, away from oxidizers .
Advanced Research Questions
Q. How can the reactivity of 2-Amino-4-Methoxypyridine be leveraged in drug design?
- Methodology :
- Functionalization : Modify the amino group for coupling reactions (e.g., amide formation) or introduce fluorinated/alkyl substituents to enhance bioavailability. For example, fluorinated pyridine derivatives (e.g., 6-(3-Fluoropropyl)-4-methylpyridin-2-amine) show improved metabolic stability .
- Ligand Design : Utilize the methoxy group’s electron-donating properties to coordinate metal ions in catalysis or receptor-binding studies, as seen in 4-methoxypyridine’s role in receptor modulation .
Q. How can researchers address the lack of ecological toxicity data for 2-Amino-4-Methoxypyridine?
- Methodology :
- Predictive Modeling : Use tools like PISTACHIO, BKMS_METABOLIC, or REAXYS to estimate biodegradation, bioaccumulation, and toxicity. These platforms integrate chemical descriptors and QSAR models for risk assessment .
- Experimental Testing : Conduct acute toxicity assays (e.g., Daphnia magna immobilization) or soil mobility studies using OECD guidelines. Compare results with structurally similar compounds (e.g., 2-Amino-4-methylpyridine) .
Q. What strategies resolve contradictions in reported synthetic yields for pyridine derivatives?
- Methodology :
- Parameter Optimization : Vary solvents (e.g., THF vs. Et₂O), bases (e.g., NaH vs. K₂CO₃), or temperatures to identify yield-limiting steps. For instance, NaH-mediated reactions in THF yielded 31% for fluorinated analogs, while standard deprotection achieved 81% .
- Mechanistic Studies : Use DFT calculations or in-situ NMR to probe reaction pathways and intermediates. Address side reactions (e.g., methoxy-group demethylation) via protecting groups .
Q. How can 2-Amino-4-Methoxypyridine be used in studying enzyme inhibition?
- Methodology :
- Enzyme Assays : Test inhibitory effects on nitric oxide synthase (NOS) isoforms, leveraging structural similarities to 2-Amino-4-methylpyridine analogs, which show selectivity for inducible NOS (iNOS) .
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities at active sites. Validate with kinetic studies (e.g., IC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
